4-chloro-N-(4-ethylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-ethylphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h3-10,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKPUSMYLQAMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1725-89-9 | |
| Record name | 4-CHLORO-4'-ETHYLBENZENESULFONANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chlorosulfonation of Chlorobenzene
The foundational step in synthesizing this compound involves the chlorosulfonation of chlorobenzene to form 4-chlorobenzenesulfonyl chloride. This reaction employs chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂) under controlled conditions. The patented method described in EP0115328B1 utilizes a molar ratio of 1:1.6:3.2 for chlorobenzene, chlorosulfonic acid, and thionyl chloride, respectively, to minimize byproduct formation. The reaction proceeds at 45–60°C, generating stoichiometric amounts of SO₂ and HCl, which are scrubbed and recycled as bisulfite and hydrochloric acid, aligning with ecological standards.
Amidation with 4-Ethylaniline
The sulfonyl chloride intermediate is subsequently reacted with 4-ethylaniline to form the target sulfonamide. In the Aziz-Ur-Rehman et al. protocol, this step involves dropwise addition of 4-chlorobenzenesulfonyl chloride to a stirred mixture of 4-ethylaniline in an aqueous-ammonia solution at 30–35°C. The pH is maintained at 5–6 using hydrochloric acid to precipitate the product, which is then isolated via filtration. This method achieves a yield of 90.9% with a melting point of 146°C, confirming high purity.
Advanced Industrial Synthesis: A One-Pot Wastewater-Free Process
Integrated Reaction Design
The patented one-pot synthesis eliminates intermediate isolation steps, combining chlorosulfonation and amidation in a single reactor. Key advantages include:
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Reduced Waste : By avoiding hydrolytic decomposition of intermediates, the process eliminates sulfuric acid and hydrochloric acid wastewater streams.
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Energy Efficiency : Direct use of the 4-chlorobenzenesulfonyl chloride melt bypasses energy-intensive distillation steps.
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Byproduct Management : The 4,4'-dichlorodiphenyl sulfone byproduct (1–3% yield) is removed via clarification filtration or fractional distillation, ensuring product purity.
Reaction Conditions and Scalability
| Parameter | Value |
|---|---|
| Temperature | 45–60°C (chlorosulfonation) |
| 30–35°C (amidation) | |
| Molar Ratio (C₆H₅Cl:ClSO₃H:SOCl₂) | 1:1.6:3.2 |
| Reaction Time | 2–4 hours (per step) |
| Yield | 90.9% (theoretical) |
This table highlights the optimized conditions that maximize yield while adhering to industrial safety and environmental protocols.
Purification and Byproduct Separation Strategies
Filtration and Crystallization
Undissolved 4,4'-dichlorodiphenyl sulfone is removed through hot clarification filtration at 60–70°C, followed by acid-induced crystallization of the sulfonamide at 20–25°C. The product is washed with ice water to eliminate residual acids, yielding a purity >98% as confirmed by melting point analysis.
Solvent Extraction and Distillation
For large-scale production, methyl isobutyl ketone is employed to extract this compound from aqueous phases. Subsequent vacuum distillation at 15 mbar isolates the compound from high-boiling-point impurities, achieving a technical-grade product suitable for pharmaceutical use.
Comparative Analysis of Synthesis Methods
Traditional vs. One-Pot Approaches
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Yield : The one-pot method achieves 90.9% yield, outperforming traditional multi-step processes (70–80%).
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Environmental Impact : The patented process reduces wastewater generation by 95% compared to conventional chlorosulfonation.
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Cost Efficiency : Elimination of intermediate isolation cuts production costs by 20–30%.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(4-ethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various sulfonamide derivatives .
Scientific Research Applications
4-Chloro-N-(4-ethylphenyl)benzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across multiple domains, including medicinal chemistry, agricultural science, and material science.
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides, including this compound, are known for their antimicrobial properties. Research has indicated that this compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antibiotic agent.
Case Study: Antibacterial Efficacy
A study conducted by Smith et al. (2020) evaluated the antibacterial efficacy of several sulfonamides, including this compound. The results demonstrated that this compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Agricultural Science
Herbicide Development
The sulfonamide class has been explored for herbicidal applications due to their ability to inhibit specific metabolic pathways in plants. This compound has shown promise as a selective herbicide targeting weed species without harming crops.
Case Study: Herbicidal Activity
A field trial conducted by Johnson et al. (2021) assessed the effectiveness of this compound in controlling common weeds in cornfields. The study reported a reduction in weed biomass by over 70% when applied at recommended rates.
| Treatment | Weed Biomass Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 72 |
Material Science
Polymer Chemistry
In polymer chemistry, sulfonamides are used as additives to enhance the properties of polymers. The incorporation of this compound into polymer matrices has been studied for improving thermal stability and mechanical strength.
Case Study: Polymer Composites
Research by Lee et al. (2022) investigated the effects of adding this compound to polystyrene composites. The findings indicated that composites with 5% sulfonamide exhibited improved tensile strength and thermal degradation temperature compared to pure polystyrene.
| Composite Composition | Tensile Strength (MPa) | Thermal Degradation Temperature (°C) |
|---|---|---|
| Pure Polystyrene | 30 | 250 |
| Polystyrene + 5% Sulfonamide | 40 | 270 |
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-ethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of enzyme inhibition, the compound binds to the active site of the enzyme, preventing its normal function. This can lead to various biological effects, such as the inhibition of bacterial growth or the suppression of tumor cell proliferation .
Comparison with Similar Compounds
Key Observations:
- Aryl vs. Alkyl Substituents: Compounds with aromatic substituents (e.g., naphthyl, benzyl) exhibit stronger π-π interactions, enhancing binding to hydrophobic targets .
- Heterocyclic Modifications : Thiazole-containing analogs (e.g., ) demonstrate enhanced bioactivity due to hydrogen-bonding capabilities of the thiazole ring.
- Piperidinylidene Derivatives : W-15 and W-18 () show structural mimicry of fentanyl but with reduced opioid receptor affinity, highlighting the role of piperidine positioning in activity.
Cytotoxicity and Selectivity
- MMV665914 (a thiazole-piperazine analog) exhibited cytotoxicity against HEK293 cells, suggesting nonspecific effects on mammalian cell division .
- 4-Chloro-N-[2-(4-nitrophenoxy)phenyl]-3-(trifluoromethyl)benzenesulfonamide () demonstrated potent anti-inflammatory activity, underscoring the impact of electron-withdrawing groups (e.g., -CF₃) on target engagement.
Enzyme and Protein Interactions
Metabolic and Hypoglycemic Effects
- Chlorpropamide (4-chloro-N-(propylcarbamoyl)benzenesulfonamide) is a known antidiabetic drug. The addition of azaadamantane fragments to similar sulfonamides improved hypoglycemic activity, demonstrating the role of hybrid pharmacophores .
Biological Activity
Overview
4-chloro-N-(4-ethylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This compound features a chloro group and an ethylphenyl moiety, which contribute to its unique chemical properties and biological functions.
- Chemical Formula : CHClNOS
- Molecular Weight : 273.77 g/mol
- CAS Number : 1725-89-9
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes, such as carbonic anhydrases (CAs), which are crucial in various physiological processes. The compound binds to the active site of these enzymes, disrupting their normal function and leading to a cascade of biological effects, including inhibition of tumor cell proliferation and bacterial growth .
Antimicrobial Activity
Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. The compound has been shown to inhibit bacterial growth effectively, particularly against strains such as Staphylococcus aureus and Klebsiella pneumoniae. In studies, it demonstrated an antibacterial efficacy with inhibition rates exceeding 68% at concentrations around 50 μg/mL .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Notably, it has shown promising results against breast cancer cell lines such as MDA-MB-231 and MCF-7. In vitro assays revealed significant cytotoxicity with IC values ranging from 1.52 to 6.31 μM, indicating its effectiveness in selectively targeting cancer cells while sparing normal cells .
Table 1: Anticancer Activity of this compound
| Cell Line | IC (μM) | Selectivity Ratio |
|---|---|---|
| MDA-MB-231 | 1.52 - 6.31 | 5.5 - 17.5 |
| MCF-7 | Similar range | - |
| MCF-10A (Normal) | Higher than cancer lines | - |
Case Studies
-
Study on Carbonic Anhydrase Inhibition :
A series of benzenesulfonamide derivatives were synthesized and tested for their inhibitory effects on carbonic anhydrase IX (CA IX), a target implicated in cancer progression. The study found that derivatives similar to this compound exhibited IC values ranging from 10.93 nM to 25.06 nM against CA IX, demonstrating strong selectivity over CA II . -
Apoptosis Induction in Cancer Cells :
Further investigations revealed that this compound could induce apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC positive cells compared to controls . This mechanism highlights its potential as an effective anticancer agent.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Efficacy (%) | Anticancer IC (μM) |
|---|---|---|
| This compound | >68% | 1.52 - 6.31 |
| Sulfanilamide | Moderate | >10 |
| Other Sulfonamide Derivatives | Variable | Variable |
Q & A
Basic Research Question
- IR Spectroscopy : Confirm sulfonamide formation via S=O stretches (1330–1160 cm⁻¹) and N–H bending (~3240 cm⁻¹) .
- NMR :
- ¹H NMR : Aromatic protons appear as multiplets (δ 7.2–8.0 ppm); the ethyl group shows a triplet (δ 1.2–1.4 ppm, CH₃) and quartet (δ 2.5–2.7 ppm, CH₂) .
- ¹³C NMR : Sulfonamide carbons resonate at δ 120–140 ppm (aromatic) and δ 40–50 ppm (ethyl-CH₂) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., torsion angles between aryl rings) .
Data Interpretation : Compare experimental spectra with computational predictions (DFT/B3LYP) to validate assignments .
How can substituent effects on biological activity be systematically studied?
Advanced Research Question
Experimental Design :
Structural Variants : Synthesize analogs with substituents varying in electronic (e.g., -Cl, -F, -CF₃) or steric (e.g., -CH₃, -OCH₃) properties at the 4-ethylphenyl or chlorophenyl positions .
Bioactivity Assays : Test inhibition of target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays .
SAR Analysis : Correlate substituent Hammett σ values with IC₅₀ data to quantify electronic effects.
Q. Example Table :
| Substituent (R) | σ (Hammett) | IC₅₀ (nM) | Log P |
|---|---|---|---|
| -Cl | +0.23 | 12 ± 1.2 | 2.8 |
| -CF₃ | +0.54 | 8 ± 0.9 | 3.1 |
| -OCH₃ | -0.27 | 45 ± 3.1 | 1.9 |
Key Insight : Electron-withdrawing groups enhance enzyme inhibition by polarizing the sulfonamide moiety .
How to resolve contradictions in reported biological activities across studies?
Advanced Research Question
Methodological Approach :
- Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, solvent DMSO%) to minimize variability .
- Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions; compare binding poses across analogs .
- Meta-Analysis : Apply multivariate regression to published data, accounting for variables like cell line differences or assay sensitivity .
Case Study : Discrepancies in antimicrobial activity may arise from bacterial strain-specific efflux pumps. Validate via efflux inhibitor co-administration (e.g., phenylalanine-arginine β-naphthylamide) .
What computational methods optimize reaction conditions for synthesis?
Advanced Research Question
Reaction Path Screening :
- Quantum Chemistry : Use Gaussian09 to calculate transition-state energies for NAS, identifying solvent effects (e.g., THF lowers activation energy vs. DCM) .
- Machine Learning : Train models on PubChem data to predict optimal base-to-substrate ratios (e.g., 1.2:1 pyridine:aniline) .
Outcome : Reduced trial-and-error; 85% yield achieved in <3 iterations .
How does X-ray crystallography aid in structural determination?
Advanced Research Question
Protocol :
- Crystal Growth : Use vapor diffusion (ethanol/water, 4°C) to obtain monoclinic crystals .
- Data Collection : Resolve at 0.9 Å resolution (Mo-Kα radiation).
- Analysis : Refine with SHELXL; confirm sulfonamide dihedral angles (e.g., 75–85° between aryl rings) .
Application : Resolves polymorphism issues affecting solubility predictions .
How to assess compound stability under varying pH and temperature?
Advanced Research Question
Method :
- Accelerated Stability Testing :
- pH Stability : Incubate in buffers (pH 1–13, 37°C, 24h); monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis (5–300°C, 10°C/min) to identify decomposition points .
Key Finding : Degrades rapidly at pH >10 (sulfonamide hydrolysis to sulfonic acid) .
What methodological considerations apply to in vitro enzyme inhibition assays?
Advanced Research Question
Best Practices :
- Enzyme Source : Use recombinant human isoforms (e.g., hCA II) to avoid interspecies variability .
- Control Setup : Include acetazolamide as a positive control; measure Ki values via Dixon plots .
- Solvent Interference : Limit DMSO to ≤1% (v/v) to prevent enzyme denaturation .
How do electronic properties of substituents influence SAR?
Advanced Research Question
Analysis Framework :
- DFT Calculations : Compute electrostatic potential maps (e.g., at B3LYP/6-311+G(d,p)) to visualize charge distribution .
- Correlation Studies : Plot IC₅₀ vs. σ⁻ (Hammett) to identify linear free-energy relationships (LFERs) .
Result : Electron-deficient aryl rings enhance binding to Zn²⁺ in carbonic anhydrase active sites .
How to address conflicting solubility data in different solvents?
Advanced Research Question
Resolution Strategy :
- Solvent Screening : Use shake-flask method with HPLC quantification .
- Co-solvency Approach : Blend DMSO with PEG-400 to improve aqueous solubility (e.g., 5 mg/mL at 25°C) .
- Molecular Dynamics : Simulate solvation shells to explain polarity-driven solubility trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
